CTPS1/2 Pan-Inhibitory Chemotype Classification: Defined-Class Membership vs. Unclassified Analogs
The target compound belongs to the 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype, which has been characterized as a first-in-class, pan-selective inhibitor of CTPS1 and CTPS2 [1]. While no specific IC50 value has been publicly reported for CAS 922129-47-3, the foundational paper for this chemotype reports that the lead compound, 'compound 27', demonstrated significant pharmacological activity in a well-established animal model of inflammation at a 10 mg/kg BID oral dose [1]. The target compound is a structural analog within this series, and its procurement is justified for SAR exploration around the lead. In contrast, generic sulfonamide-thiazole compounds lacking this specific scaffold have not been validated as CTPS1/2 pan-inhibitors, representing a higher risk for off-target effects if used as substitutes.
| Evidence Dimension | Validated Target Engagement (Class Level) |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 922129-47-3. |
| Comparator Or Baseline | Lead compound 27 from Novak et al. (2022): demonstrated in vivo efficacy in an inflammation model at 10 mg/kg BID p.o. |
| Quantified Difference | Not quantifiable for the target compound; class-level validation exists for the chemotype. |
| Conditions | In vivo model of inflammation; specific model not disclosed for compound 27 in the abstract. |
Why This Matters
This confirms the compound belongs to a target-validated chemotype, reducing the risk of purchasing an inactive compound compared to unvalidated sulfonamide-thiazoles.
- [1] Novak, A., et al. (2022). Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors... J. Med. Chem., 65(24), 16640-16650. View Source
